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Compound of Interest

Compound Name: 10-Acetylphenothiazine

Cat. No.: B156027 Get Quote

Introduction: 10-Acetylphenothiazine, a derivative of the heterocyclic compound

phenothiazine, is a molecule of significant interest in medicinal chemistry and materials

science. The addition of an acetyl group to the nitrogen atom of the phenothiazine core

modifies its electronic and steric characteristics, influencing its solubility, stability, and potential

applications. This guide provides a comprehensive overview of the core physicochemical

properties of 10-Acetylphenothiazine, offering both established data and field-proven

methodologies for its characterization. This document is intended for researchers, scientists,

and drug development professionals who require a deep understanding of this compound's

behavior.

Chemical Identity and Molecular Structure
10-Acetylphenothiazine is systematically named 1-(10H-phenothiazin-10-yl)ethanone. Its

structure consists of a tricyclic phenothiazine core with an acetyl group attached to the nitrogen

atom at position 10.
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Identifier Value Source

IUPAC Name
1-(10H-phenothiazin-10-

yl)ethanone
[PubChem][1]

CAS Number 1628-29-1 [PubChem][1]

Molecular Formula C₁₄H₁₁NOS [PubChem][1]

Molecular Weight 241.31 g/mol [PubChem][1]

Canonical SMILES
CC(=O)N1C2=CC=CC=C2SC

3=CC=CC=C31
[PubChem][1]

InChI Key
DNVNQWUERFZASD-

UHFFFAOYSA-N
[PubChem][1]

Physical and Chemical Properties
A summary of the key physical and chemical properties of 10-Acetylphenothiazine is

presented below. These parameters are fundamental for its handling, formulation, and

application.
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Property Value Source

Appearance
Beige powder or white to light

yellow/orange crystals.

[Chemodex], [Alfa Chemistry]

[2]

Melting Point 204 °C; 202.0 to 206.0 °C [Alfa Chemistry][2], [TCI][3]

Boiling Point

Data not readily available;

likely decomposes at

atmospheric pressure.

Solubility
Soluble in chloroform. 26.4

µg/mL (at pH 7.4).
[AdipoGen][4], [PubChem][1]

Stability

Stable for at least 2 years

when stored at room

temperature, protected from

light and moisture. Undergoes

hydrogen-ion-catalyzed

hydrolysis.

[Chemodex], [AdipoGen][4],

[PubMed][5]

Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation

possibilities. While extensive quantitative solubility data for 10-Acetylphenothiazine in a range

of organic solvents is not readily available in the literature, its solubility in chloroform has been

reported.[4] A solubility of 26.4 µg/mL in an aqueous medium at pH 7.4 has also been

documented.[1] The parent compound, phenothiazine, is known to be poorly soluble in water

but shows better solubility in organic solvents like ethanol and ether.[6]

Experimental Protocol for Solubility Determination
(Isothermal Shake-Flask Method)
The following is a self-validating protocol based on established methods for determining the

solubility of phenothiazine derivatives. The causality behind this experimental choice is its

robustness and ability to ensure that equilibrium is reached, providing a true measure of

solubility.
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Preparation of Supersaturated Solutions: An excess amount of 10-Acetylphenothiazine is

added to vials containing a known volume of the test solvent (e.g., ethanol, DMSO,

methanol, acetone, water).

Equilibration: The vials are sealed and placed in a shaking incubator at a constant

temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure

equilibrium between the solid and dissolved compound.

Phase Separation: The equilibrated suspensions are filtered through a fine-pored filter (e.g.,

0.22 µm) to remove undissolved solid.

Quantification: The concentration of 10-Acetylphenothiazine in the clear filtrate is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve

with known concentrations of the compound is used for accurate quantification.

Calculation: The solubility is calculated from the measured concentration in the filtrate and is

typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Acidity and Basicity (pKa)
The pKa value, which indicates the strength of an acid or base, is a critical parameter in drug

development as it influences a molecule's charge state at different physiological pH values,

thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. An

experimental pKa value for 10-Acetylphenothiazine is not readily found in the literature.

However, it can be determined potentiometrically.

Experimental Protocol for Potentiometric pKa
Determination
This protocol is adapted from established methods for phenothiazine derivatives and is

designed to be self-validating through precise calibration and controlled experimental

conditions. The use of co-solvents is necessary to overcome the low aqueous solubility of

many phenothiazine derivatives.
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Instrument Calibration: A pH meter with a glass electrode is calibrated using standard buffer

solutions. For measurements in aqua-organic mixtures, a four-parameter calibration method

is employed to ensure accuracy.

Sample Preparation: A known amount of 10-Acetylphenothiazine is dissolved in a suitable

co-solvent (e.g., methanol-water or dioxane-water mixture) with a constant ionic strength

maintained using a salt solution (e.g., 0.15 M KCl).

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M

KOH) under an inert atmosphere (e.g., argon) to prevent CO₂ absorption. The titrant is

added in small increments, and the pH is recorded after stabilization at each point.

Data Analysis: The pKa value is determined from the titration curve. The Yasuda-Shedlovsky

extrapolation method can be used to determine the pKa in pure water from the data obtained

in different co-solvent mixtures.

Preparation

Measurement

Analysis

Calibrate pH meter Dissolve 10-Acetylphenothiazine
in co-solvent with KCl

Titrate with standardized KOH
under inert atmosphere Record pH at each addition

Plot titration curve Determine pKa using
appropriate extrapolation

Click to download full resolution via product page

Caption: Protocol for Potentiometric pKa Determination.
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Partition and Distribution Coefficients (LogP &
LogD)
LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is

crucial for predicting its membrane permeability. LogD (the logarithm of the distribution

coefficient) is a pH-dependent measure of lipophilicity for ionizable compounds.[7] For non-

ionizable compounds, LogP and LogD are equal. Since 10-Acetylphenothiazine may have

ionizable character, determining its LogD at various pH values is important.

An experimentally determined LogP or LogD value for 10-Acetylphenothiazine is not readily

available. These values can be determined experimentally using the shake-flask method

followed by quantification of the compound in both the aqueous and n-octanol phases.

Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and quantification of 10-
Acetylphenothiazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy: The proton NMR spectrum of 10-Acetylphenothiazine is expected

to show characteristic signals for the aromatic protons of the phenothiazine ring system and

a singlet for the methyl protons of the acetyl group. The aromatic region will likely display a

complex multiplet pattern due to the coupling of the protons on the two benzene rings.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different

carbon environments in the molecule. The spectrum for 10-Acetylphenothiazine will show

signals for the carbons of the phenothiazine rings and distinct signals for the carbonyl and

methyl carbons of the acetyl group. The chemical shift of the carbonyl carbon is typically in

the downfield region of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of 10-Acetylphenothiazine is characterized by specific absorption bands

corresponding to the vibrations of its functional groups. Key expected absorptions include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹
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C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

C=O stretching (amide): A strong band around 1670 cm⁻¹. This is a highly diagnostic peak

for the acetyl group.

C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region.

C-N stretching: In the 1350-1250 cm⁻¹ region.

C-S stretching: This can be more difficult to assign but is expected in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 10-Acetylphenothiazine is expected to show absorption bands

corresponding to the π-π* electronic transitions within the conjugated phenothiazine ring

system. The position and intensity of the absorption maxima (λ_max) are sensitive to the

solvent and the substitution on the phenothiazine core. The parent phenothiazine shows

absorption maxima around 250 nm and 315 nm. The acetyl group may cause a slight shift in

these absorption bands.

Mass Spectrometry (MS)
Mass spectrometry of 10-Acetylphenothiazine will show a molecular ion peak (M⁺)

corresponding to its molecular weight (241.31 g/mol ). The fragmentation pattern will provide

structural information. A likely fragmentation pathway is the loss of the acetyl group (CH₃CO•,

43 Da) to give the stable phenothiazine cation radical at m/z 198.

Crystallographic Data
The three-dimensional arrangement of atoms in 10-Acetylphenothiazine has been determined

by X-ray crystallography.[1] Such studies provide precise information on bond lengths, bond

angles, and intermolecular interactions in the solid state. This information is invaluable for

understanding the compound's conformation and for computational modeling studies.

Stability Profile and Degradation
10-Acetylphenothiazine is reported to be stable for at least two years when stored at room

temperature and protected from light and moisture.[4] However, it is susceptible to degradation,
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primarily through hydrolysis. A study of its degradation kinetics revealed that it undergoes a

specific hydrogen-ion-catalyzed hydrolysis, leading to the cleavage of the acetyl group to form

phenothiazine.[5] The resulting phenothiazine can then be further oxidized. The degradation

rate is highly pH-dependent but independent of oxygen.[5]

Protocol for Stability Testing
A robust stability testing protocol for 10-Acetylphenothiazine should follow established

guidelines and would involve:

Forced Degradation Studies: The compound is subjected to stress conditions such as heat,

humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation

products and pathways.

Long-Term and Accelerated Stability Studies: The compound is stored under controlled

temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for

accelerated) for a defined period.

Analytical Monitoring: At specified time points, the sample is analyzed using a stability-

indicating analytical method (e.g., HPLC) to quantify the amount of 10-Acetylphenothiazine
remaining and to detect and quantify any degradation products.
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Stress Conditions Long-Term Storage Accelerated Storage

Acid/Base Hydrolysis

HPLC Analysis
(Purity & Degradants)

Oxidation (e.g., H₂O₂) Photolysis (UV/Vis light) Thermal Stress 25°C / 60% RH 40°C / 75% RH

10-Acetylphenothiazine Sample

Stability Profile
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Caption: Workflow for Stability Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b156027#physicochemical-properties-of-10-
acetylphenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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